molecular formula C14H18F3N3O3 B13382515 tert-butyl N-[(E)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate

tert-butyl N-[(E)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate

Cat. No.: B13382515
M. Wt: 333.31 g/mol
InChI Key: RAPRHJTZXFDRGF-UHFFFAOYSA-N
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Description

N’-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H18F3N3O3 and a molecular weight of 333.31 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of 3-(trifluoromethyl)phenol with ethyl chloroacetate to form an intermediate ester. This intermediate is then reacted with hydrazine hydrate to yield the hydrazinecarboxylic acid derivative. The final step involves the esterification of the hydrazinecarboxylic acid with tert-butyl alcohol under acidic conditions to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N’-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-Amino-2-(4-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester
  • N’-[1-Amino-2-(2-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester
  • N’-[1-Amino-2-(3-(difluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester

Uniqueness

The unique feature of N’-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester is the presence of the trifluoromethyl group at the 3-position of the phenoxy ring. This structural attribute imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H18F3N3O3

Molecular Weight

333.31 g/mol

IUPAC Name

tert-butyl N-[(E)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate

InChI

InChI=1S/C14H18F3N3O3/c1-13(2,3)23-12(21)20-19-11(18)8-22-10-6-4-5-9(7-10)14(15,16)17/h4-7H,8H2,1-3H3,(H2,18,19)(H,20,21)

InChI Key

RAPRHJTZXFDRGF-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(\COC1=CC=CC(=C1)C(F)(F)F)/N

Canonical SMILES

CC(C)(C)OC(=O)NN=C(COC1=CC=CC(=C1)C(F)(F)F)N

Origin of Product

United States

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